2-(4-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Description

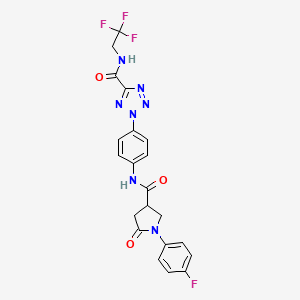

The compound “2-(4-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide” is a structurally complex molecule featuring a tetrazole ring, a pyrrolidone moiety, and fluorinated aromatic and alkyl groups. The tetrazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capacity, which is critical in medicinal chemistry for target binding . The 4-fluorophenyl group enhances lipophilicity and may influence pharmacokinetic properties, while the trifluoroethyl substituent contributes to electronic effects and resistance to oxidative metabolism.

Properties

IUPAC Name |

2-[4-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F4N7O3/c22-13-1-5-15(6-2-13)31-10-12(9-17(31)33)19(34)27-14-3-7-16(8-4-14)32-29-18(28-30-32)20(35)26-11-21(23,24)25/h1-8,12H,9-11H2,(H,26,35)(H,27,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKNKKXQTBHCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F4N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a multifaceted biological activity which may be relevant in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 460.44 g/mol. Its structure includes a pyrrolidine core, fluorophenyl groups, and a tetrazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H21F3N6O3 |

| Molecular Weight | 460.44 g/mol |

| LogP | 3.0687 |

| Polar Surface Area | 39.382 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis. The tetrazole ring is particularly noted for its ability to mimic carboxylic acids, facilitating binding to target proteins.

Anticancer Activity

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties through inhibition of key signaling pathways in cancer cells. For instance, compounds with similar tetrazole structures have shown promising results in inhibiting the activity of tyrosine kinases associated with cancer progression.

A notable study reported that compounds with similar scaffolds demonstrated IC50 values ranging from 1.184 µM to 9.379 µM against various cancer cell lines, indicating potent cytotoxic effects .

Anti-inflammatory Effects

Compounds featuring the pyrrolidine and tetrazole moieties have also been evaluated for their anti-inflammatory properties. In vitro assays demonstrated that these compounds could significantly reduce the production of pro-inflammatory cytokines in activated immune cells.

Study on Cytotoxicity

In a comparative study, researchers synthesized several derivatives based on the pyrrolidine framework and tested their cytotoxicity against human cancer cell lines such as HCT-116. The results showed that one derivative exhibited comparable activity to established chemotherapeutics like cabozantinib, with an IC50 value of 51 nM against VEGFR-2 .

Mechanistic Insights

Further mechanistic studies revealed that treatment with the compound led to cell cycle arrest in the G0/G1 phase, suggesting its potential role in inhibiting cell proliferation . Flow cytometry analyses confirmed these findings, indicating apoptosis induction via caspase activation.

Comparison with Similar Compounds

a) 1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide ()

- The 4-methoxybenzyl group introduces a bulkier aromatic substituent, which may reduce solubility compared to the trifluoroethyl group in the target molecule .

b) 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()

- Key Differences :

- Substitution of the tetrazole with a 1,3,4-thiadiazol ring introduces sulfur-based electronic effects, which may enhance interactions with metal ions or cysteine residues in enzyme active sites.

- The isopropyl group on the thiadiazol ring increases steric hindrance compared to the trifluoroethyl group in the target compound .

- Functional Implications :

- Thiadiazol rings are associated with antimicrobial and anticancer activities, suggesting divergent therapeutic applications compared to tetrazole-containing compounds.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.